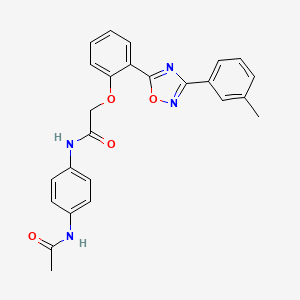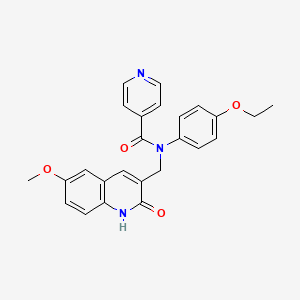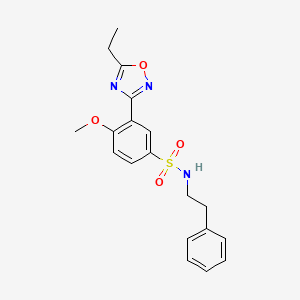
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, commonly known as CPOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
CPOB has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, CPOB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CPOB has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. CPOB has also been studied for its potential use as a tool compound in drug development, as it has been shown to modulate the activity of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of CPOB is not fully understood, but it is believed to act through the modulation of various proteins and enzymes. CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPOB has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv4.2.
Biochemical and Physiological Effects:
CPOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPOB can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CPOB has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, CPOB has been shown to modulate the activity of ion channels, affecting neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
CPOB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CPOB has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects. However, CPOB also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, making it difficult to use in certain assays. In addition, the mechanism of action of CPOB is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPOB. One area of interest is the development of CPOB derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific proteins and enzymes that are modulated by CPOB, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of CPOB in various disease states, including neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of CPOB involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of concentrated sulfuric acid. The resulting product is then reacted with phenylacetyl chloride to form the final compound, CPOB. The synthesis method for CPOB has been extensively studied and optimized, resulting in high yields and purity of the compound.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZVVDGKKNVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)


![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)









![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)